Product packaging for Tetradecahydroanthracene(Cat. No.:CAS No. 1755-19-7)

Tetradecahydroanthracene

Cat. No.: B239287
CAS No.: 1755-19-7
M. Wt: 192.34 g/mol
InChI Key: GVJFFQYXVOJXFI-UHFFFAOYSA-N
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Description

Tetradecahydroanthracene, with the molecular formula C14H24 and a molecular weight of 192.34 g/mol, is a fully saturated derivative of anthracene, also known as perhydroanthracene . This compound is characterized by its density of approximately 0.914 g/cm³ and a boiling point of around 273.7°C . It exists in specific stereoisomeric forms, such as the cis-anti-cis configuration documented under CAS Registry Number 29863-91-0 . The compound has been used in foundational research, including studies on conformational analysis and reaction thermochemistry. Data compiled by the National Institute of Standards and Technology (NIST) shows an enthalpy of reaction (ΔrH°) of -23.3 ± 1.2 kJ/mol for its isomerization in the gas phase . This property makes it relevant for studies in physical organic chemistry and energy storage. As a fully hydrogenated anthracene structure, it serves as a model compound in organic synthesis and materials science research. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClO3 B239287 Tetradecahydroanthracene CAS No. 1755-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene
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InChI

InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

GVJFFQYXVOJXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1CCC2CC3CCCCC3CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50880672
Record name trans-anti-trans-tetra-decahydroanthracene
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Molecular Weight

192.34 g/mol
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CAS No.

6596-35-6, 1755-19-7, 19128-78-0, 28071-99-0, 29863-91-0
Record name Tetradecahydroanthracene
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Record name Anthracene, tetradecahydro-, (4aalpha,8aalpha,9abeta,10aalpha)-
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Record name cis,anti,cis-Perhydroanthracene
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Record name Anthracene, tetradecahydro-
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Record name trans-anti-trans-tetra-decahydroanthracene
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Synthetic Methodologies for Tetradecahydroanthracene and Its Derivatives

Catalytic Hydrogenation of Anthracene (B1667546)

Catalytic hydrogenation is a widely employed chemical reaction that reduces or saturates organic compounds, typically by adding hydrogen (H₂) across double or triple bonds. wikipedia.org In the context of anthracene, this process systematically converts the three aromatic rings into their saturated cyclohexane (B81311) analogues. ontosight.aismolecule.com The reaction requires a catalyst to proceed at practical rates and temperatures. wikipedia.org The unsaturated anthracene molecule is adsorbed onto the surface of the catalyst, where the dissociation of molecular hydrogen also occurs, allowing for the stepwise transfer of hydrogen atoms to the anthracene structure. wikipedia.org The reaction pathway often proceeds through various intermediates, such as dihydroanthracene, tetrahydroanthracene (B13747835), and octahydroanthracene, before reaching the fully saturated tetradecahydroanthracene. mdpi.com

The performance of the catalytic hydrogenation of anthracene is heavily dependent on the catalyst system employed. Catalysts are broadly categorized into noble metal and non-noble metal systems, often supported on materials like carbon, alumina (B75360), or zeolites to enhance their activity and stability. researchgate.netnih.govresearchgate.net

Noble metals are highly effective catalysts for hydrogenation reactions due to their ability to operate at lower temperatures and pressures. wikipedia.org Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are among the most active for this purpose. wikipedia.org

Palladium (Pd): Palladium supported on gamma-alumina (Pd/γ-Al₂O₃) has been shown to completely hydrogenate anthracene to its saturated form under mild conditions of approximately 90°C and 0.42 MPa of H₂ pressure. nih.gov When anthracene and the hydrogen-donor tetralin are heated with a palladium catalyst, 1,2,3,4-tetrahydroanthracene (B3049651) is obtained. Palladium nanoparticles have also been used, demonstrating different reaction mechanisms compared to other noble metals like ruthenium. rsc.org

Platinum (Pt): Platinum on carbon (Pt/C) is a robust catalyst for the complete hydrogenation of anthracene. researchgate.net Studies using a 3 wt% Pt/C catalyst at temperatures between 215°C and 280°C and pressures of 40 to 90 atm resulted in a final product (perhydroanthracene) with a total selectivity of over 99%. researchgate.netresearchgate.net The rate of hydrogenation, however, tends to decrease as the degree of saturation of the benzene (B151609) rings increases. researchgate.net

Rhodium (Rh): Rhodium nanoparticles supported on mesoporous silica (B1680970) have been applied to the hydrogenation of polyaromatic hydrocarbons under mild conditions (40°C, 4 bar H₂ pressure). researchgate.net Colloidal rhodium catalysts have also been investigated for the hydrogenation of aromatic compounds representative of those found in coal liquids. osti.gov

CatalystSupportTemperature (°C)Pressure (atm/MPa)Key FindingReference
Palladium (Pd)γ-Al₂O₃~900.42 MPaVirtually complete hydrogenation of anthracene. nih.gov
Platinum (Pt)Carbon (C)215 - 28040 - 90 atm>99% selectivity to perhydroanthracene. researchgate.net
Rhodium (Rh)Mesoporous Silica404 barEfficient for polyaromatic hydrocarbon hydrogenation. researchgate.net

While noble metals are highly active, non-noble metals like nickel (Ni) offer a more cost-effective alternative. wikipedia.org Nickel-based catalysts, such as Raney nickel or nickel supported on various materials, are commonly used in industrial hydrogenation processes. wikipedia.orguah.es

Studies on the hydrogenation of an anthracene oil fraction have been conducted using commercial reduced nickel and sulfided nickel-molybdenum (B8610338) catalysts at temperatures of 291-348°C and hydrogen pressures of 100-130 atm. uah.es A dilithiumbis(cycloocta-1,5-diene)nickelate(−II) pre-catalyst has been used for hydrogenating various olefins, although it was found not to be competent for hydrogenating polyaromatic substrates like anthracene under the tested conditions. nih.govd-nb.info In another study, 1,2,3,4-tetrahydroanthracene was prepared by refluxing an ethanol (B145695) solution of anthracene with Raney nickel.

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them excellent catalyst supports. mdpi.comsemanticscholar.org Their properties, such as pore size and acidity, can be tailored to enhance catalytic activity and selectivity. mdpi.com

Ni/Hβ-zeolite: The catalytic hydrogenation of anthracene has been studied extensively over nickel supported on Hβ-zeolite in a supercritical carbon dioxide (sc-CO₂) solvent. mdpi.com This system achieved 100% conversion of anthracene at 100°C. mdpi.comresearchgate.netresearchgate.net The supercritical fluid medium helps reduce mass transfer limitations and increases the solubility of hydrogen and the substrate. mdpi.com

Fe-Co/Zeolite: Bimetallic catalysts composed of iron and cobalt oxides supported on CaA and ZSM-5 zeolites have also been investigated for anthracene hydrogenation. mdpi.commdpi.com At 400°C and an initial pressure of 6 MPa, the Fe-Co/CaA catalyst yielded an anthracene conversion of approximately 87%, while the Fe-Co/ZSM-5 catalyst resulted in about 91% conversion. mdpi.com The Fe-Co/ZSM-5 system, however, showed higher cracking properties. mdpi.commdpi.com

Pt/HY Zeolite: Density functional theory (DFT) calculations have been used to investigate the hydrocracking pathways of anthracene over a HY zeolite encapsulated single-atom Pt catalyst (Pt₁/HY). acs.org This research focuses on understanding the ring-opening mechanisms, which are crucial in petrochemical processes. acs.org

Single-atom catalysts (SACs) represent a frontier in catalysis, where individual metal atoms are atomically dispersed on a support material. oup.com This configuration maximizes the utilization efficiency of the metal and can lead to unique catalytic properties due to the well-defined coordination between the single atom and the support. oup.comresearchgate.net

In the context of anthracene, theoretical studies have explored its hydrocracking mechanisms over a single-atom Pt catalyst supported on HY zeolite (Pt₁/HY). acs.org While much of the experimental work on SACs has focused on reactions like the selective hydrogenation of nitrostyrene (B7858105) or the photooxidation of anthracene, the principles are applicable to the hydrogenation of polycyclic aromatic hydrocarbons. oup.comresearchgate.net The synergy between the isolated active metal site and the support is crucial for their performance. researchgate.netresearchgate.net SACs offer the potential for high activity and selectivity, bridging the gap between homogeneous and heterogeneous catalysis. oup.com

The outcome of anthracene hydrogenation is highly sensitive to reaction parameters, including temperature, hydrogen pressure, and reaction time. mdpi.comresearchgate.net Adjusting these variables allows for control over the conversion rate and the selective formation of specific hydrogenation products, from partially hydrogenated intermediates to the fully saturated this compound.

Temperature: Increasing the reaction temperature generally increases the rate of conversion. In a study using a 10 wt.% Ni/Hβ-zeolite catalyst, the conversion of anthracene increased from 32.4% at 80°C to 59.8% at 130°C. mdpi.comresearchgate.net However, very high temperatures can also promote side reactions like cracking. mdpi.com

Pressure: Hydrogen pressure is a key factor in determining product selectivity. For the Ni/Hβ-zeolite system, increasing total pressure from 2.8 to 6.9 MPa favored the formation of octahydroanthracene. mdpi.com Further increases in pressure beyond 6.9 MPa led to a decrease in octahydroanthracene selectivity, suggesting an optimal pressure range for specific products. mdpi.com Similarly, increasing the hydrogen partial pressure from 0.35 to 4.1 MPa increased anthracene conversion and the selectivity towards more deeply hydrogenated products like octahydroanthracene. mdpi.comresearchgate.net

Reaction Time and Catalyst Loading: The extent of hydrogenation also increases with longer reaction times and higher catalyst concentrations. mdpi.com For instance, with a 40% Ni/Hβ-zeolite catalyst, both the conversion of anthracene and the selectivity for octahydroanthracene increased as the amount of catalyst and the reaction time were extended. mdpi.comresearchgate.net

ParameterCondition RangeCatalyst SystemObserved EffectReference
Temperature80°C to 130°C10 wt.% Ni/Hβ-zeoliteAnthracene conversion increased from 32.4% to 59.8%. mdpi.comresearchgate.net
Total Pressure2.8 MPa to 16.6 MPa40% Ni/Hβ-zeoliteSelectivity for octahydroanthracene was optimal at 6.9 MPa. mdpi.com
H₂ Partial Pressure0.35 MPa to 4.1 MPa40% Ni/Hβ-zeoliteIncreased conversion and selectivity for octahydroanthracene. mdpi.comresearchgate.net
Catalyst WeightIncreasing amount40% Ni/Hβ-zeoliteIncreased anthracene conversion and selectivity for octahydroanthracene. mdpi.comresearchgate.net

Reaction Parameters and Their Influence on Product Distribution

Temperature Effects

Temperature plays a critical role in the catalytic hydrogenation of anthracene, influencing both the conversion rate and the distribution of hydrogenated products. Studies have shown that increasing the reaction temperature generally leads to a higher conversion of anthracene. For instance, in a study using a 10 wt.% Ni/Hβ-zeolite catalyst, the conversion of anthracene increased from 32.4% to 59.8% as the temperature was raised from 80 °C to 130 °C. mdpi.comresearchgate.netresearchgate.net At 100 °C, using the same catalytic system in supercritical carbon dioxide (sc-CO₂), a complete 100% conversion of anthracene was achieved. mdpi.comresearchgate.netresearchgate.net

However, temperature can also control the selectivity of the hydrogenation process. At a relatively high temperature of 300 °C over a Ni/attapulgite powder catalyst, anthracene can be selectively converted to 9,10-dihydroanthracene (B76342) with a selectivity of approximately 86.4%. researchgate.net Conversely, complete hydrogenation to perhydroanthracenes (this compound) was achieved at a lower temperature of 175 °C with the same catalyst. researchgate.net This demonstrates that lower temperatures can favor deep hydrogenation, while higher temperatures may lead to partial hydrogenation or other reactions. researchgate.net In another example, using a Pd/γ-Al2O3 catalyst, increasing the temperature from 90 °C to 150 °C was necessary to achieve virtually total hydrogenation of higher polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) and chrysene (B1668918) to their perhydro analogues. nih.govacs.org At 90 °C, anthracene was only partially hydrogenated to octahydro and dodecahydro species. nih.govacs.org

Table 1: Effect of Temperature on Anthracene Hydrogenation

CatalystTemperature (°C)Conversion (%)Key ProductsSource
10 wt.% Ni/Hβ-zeolite8032.4- mdpi.comresearchgate.netresearchgate.net
10 wt.% Ni/Hβ-zeolite13059.8- mdpi.comresearchgate.netresearchgate.net
Ni/Hβ-zeolite in sc-CO₂100100Octahydroanthracene mdpi.comresearchgate.netresearchgate.net
Ni/attapulgite powder175CompletePerhydroanthracenes researchgate.net
Ni/attapulgite powder300-9,10-dihydroanthracene (86.4% selectivity) researchgate.net
Pd/γ-Al2O390PartialOctahydro- and dodecahydroanthracene nih.govacs.org
Pressure Effects (Hydrogen Partial Pressure)

Reaction pressure, particularly the partial pressure of hydrogen, is a determining factor in the extent of anthracene hydrogenation. An increase in hydrogen partial pressure generally enhances both the conversion of anthracene and the selectivity towards more saturated products like octahydroanthracene and ultimately this compound. mdpi.comresearchgate.net In a study using a Ni/Hβ-zeolite catalyst, as the hydrogen partial pressure was increased from 0.35 to 4.1 MPa, the conversion of anthracene rose, while the selectivity for less hydrogenated products like dihydroanthracene and tetrahydroanthracene decreased. mdpi.comresearchgate.net This shift indicates that a higher concentration of hydrogen atoms at the catalyst's active sites promotes a greater degree of hydrogenation. mdpi.comresearchgate.net

Total reaction pressure also influences the product distribution. When hydrogenating anthracene over a Ni/Hβ-zeolite catalyst, the selectivity for octahydroanthracene increased as the total pressure was raised from 2.8 to 6.9 MPa. mdpi.comresearchgate.net A total pressure of 6.9 MPa was identified as optimal for achieving high selectivity of octahydroanthracene. mdpi.comresearchgate.net However, further increasing the pressure beyond this point showed no significant additional benefit. mdpi.com At very low pressure (2.76 MPa), anthracene conversion was slightly lower at 94%, whereas at pressures of 2.8 MPa and above, conversion was nearly 100%. mdpi.comresearchgate.net

Table 2: Effect of Pressure on Anthracene Hydrogenation

CatalystPressure (MPa)Pressure TypeKey ObservationsSource
Ni/Hβ-zeolite0.35 - 4.1H₂ Partial PressureAnthracene conversion and OHA selectivity increase with pressure. mdpi.comresearchgate.net
Ni/Hβ-zeolite2.76Total94% anthracene conversion. mdpi.comresearchgate.net
Ni/Hβ-zeolite2.8 - 6.9TotalOctahydroanthracene (OHA) selectivity increases with pressure. mdpi.comresearchgate.net
Ni/Hβ-zeolite6.9TotalOptimal pressure for high OHA selectivity; ~100% conversion. mdpi.comresearchgate.netresearchgate.net
Fe-Co/CaA or Fe-Co/ZSM-56Initial H₂High conversion (~87-91%) to di- and tetrahydroanthracene. mdpi.comsemanticscholar.org
Solvent Effects (e.g., Supercritical Carbon Dioxide)

The choice of solvent significantly impacts the hydrogenation of anthracene. Supercritical carbon dioxide (sc-CO₂) has emerged as an environmentally benign and effective solvent for this reaction. mdpi.comresearchgate.net Its use can lead to 100% anthracene conversion at moderate temperatures (100 °C), which is attributed to reduced mass transfer limitations and the increased solubility of both hydrogen and the anthracene substrate in the dense CO₂ medium. mdpi.comresearchgate.net The ability of sc-CO₂ to dissolve reactive gases like H₂ facilitates hydrogenation reactions by eliminating inter-phase mass transfer issues, thereby enhancing the reaction rate. mdpi.com

In contrast, other solvents can be less effective or even detrimental. Reactions carried out under nitrogen pressure showed lower anthracene conversion compared to those performed in sc-CO₂ at the same pressure, highlighting the unique solvent properties of sc-CO₂. mdpi.com Furthermore, the use of acetonitrile (B52724) as a solvent, or as a co-solvent with sc-CO₂, resulted in almost negligible conversion of anthracene. mdpi.com This inhibitory effect may be due to the co-solvent shielding the specific interactions between the solute and the sc-CO₂ solvent, or potential poisoning of the catalyst by hydrogenated products of acetonitrile, such as ethylamine. mdpi.com

Reaction Time Optimization

The duration of the reaction is a key variable to optimize for achieving the desired product distribution. As the reaction time increases, the hydrogenation typically proceeds to more saturated products. In studies of anthracene hydrogenation over a Ni/Hβ-zeolite catalyst, the selectivity for octahydroanthracene was observed to increase with longer reaction times. mdpi.com

In a different approach using aluminum powder and a Pt/C catalyst in water, reaction time was shown to be critical for achieving full hydrogenation. academie-sciences.fr After 24 hours at 80 °C, 9,10-dihydroanthracene was converted to this compound in 97% yield, with only 3% of octahydroanthracene remaining. academie-sciences.fr This demonstrates that given sufficient time, the reaction can be driven towards the fully saturated product. Optimization of reaction time is therefore a balance between achieving the desired level of hydrogenation and maintaining process efficiency. ucla.edursc.orguliege.beresearchgate.net

Table 3: Effect of Reaction Time on Anthracene Hydrogenation

Catalyst/SystemTime (h)Key Products / YieldSource
Ni/Hβ-zeolite6High selectivity for octahydroanthracene. mdpi.comresearchgate.net
Al powder, Pt/C in H₂O24This compound (97% yield), Octahydroanthracene (3% yield) academie-sciences.fr

Reductive Hydrogenation Approaches

Beyond catalytic hydrogenation using gaseous hydrogen, other reductive methods can be employed to synthesize this compound. smolecule.com One such method involves the use of reducing agents like lithium in low-molecular-weight amines or sodium in ethanol and ammonia (B1221849) to achieve extensive reduction of the anthracene ring system. osti.gov Another approach utilizes aluminum powder in water with a platinum-on-carbon (Pt/C) catalyst. academie-sciences.fr This system successfully reduced anthracene, and when starting from 9,10-dihydroanthracene, it yielded 97% this compound after 24 hours. academie-sciences.fr These methods provide alternatives to high-pressure hydrogenation processes. smolecule.com

Alternative Synthetic Routes to this compound Derivatives

While direct hydrogenation of anthracene is the most common route, alternative strategies exist for accessing derivatives of this compound. These often involve constructing a substituted anthracene core first, followed by hydrogenation.

Diels-Alder Product Derivatization

The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides a reliable method for synthesizing substituted anthracene derivatives. wikipedia.orgiitk.ac.inrsc.org In this [4+2] cycloaddition, anthracene itself can act as the diene, reacting with various dienophiles to create complex, bridged structures. wikipedia.orgresearchgate.net These resulting Diels-Alder adducts contain a substituted dihydroanthracene core.

Subsequent derivatization or, more directly, hydrogenation of these adducts can lead to a wide array of this compound derivatives. The stereochemistry of the initial Diels-Alder reaction can be controlled, which allows for the synthesis of specific stereoisomers of the final saturated product. iitk.ac.in This strategy is particularly useful for introducing chemical complexity and specific substitution patterns onto the saturated tricyclic framework that are not easily achievable through direct functionalization of this compound itself. researchgate.net

Polymerization Followed by Anthracene/Derivative Hydrogenation

A notable strategy for synthesizing specific hydrocarbon structures involves the use of polymeric supports or precursors, which are subsequently modified through hydrogenation. The hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914), a compound structurally related to anthracene, has been successfully demonstrated using platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (HAP). mdpi.com This method highlights a pathway where an anthracene-containing polymer could be used as a precursor to generate this compound derivatives.

In this approach, the polymer acts as a robust support for the metal catalyst, influencing catalytic activity and selectivity. mdpi.com For instance, low-loaded (1 wt.%) platinum nanoparticles stabilized in HAP have been effective for the selective hydrogenation of naphthalene to tetralin in supercritical hexane. mdpi.com The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion and selectivity. mdpi.com This polymer-stabilized catalyst system is stable under demanding conditions (e.g., 250 °C, 6 MPa) and allows for recovery and reuse. mdpi.com

The hydrogenation of various vinyl derivatives using Pd/C catalysts also provides a relevant model. researchgate.net This process is highly sustainable as it uses molecular hydrogen and avoids waste from reducing reagent residues. researchgate.net Complete conversion and high selectivity (>99%) can be achieved under mild conditions by selecting the appropriate catalyst type. researchgate.net This suggests that a polymer featuring vinylated anthracene units could be first created and then subjected to hydrogenation to saturate both the vinyl groups and the aromatic rings, yielding a polymer decorated with this compound moieties.

Table 1: Conditions for Hydrogenation of Naphthalene using a Polymer-Stabilized Catalyst mdpi.com

ParameterValuePurpose/Outcome
CatalystPlatinum Nanoparticles in Hyper-cross-linked Aromatic Polymer (Pt/HAP)Provides stable support and influences selectivity.
SolventSupercritical HexaneEnhances mass transfer and increases reaction rate.
Temperature250 °COptimal for achieving high yield.
Pressure6 MPaOptimal for achieving high yield.
SubstrateNaphthaleneModel compound for polycyclic aromatic hydrocarbons.
ProductTetralinDemonstrates selective hydrogenation of one aromatic ring.

Photochemical Reactions for Anthracene Derivatives

Photochemical reactions, particularly [4+4] photodimerization, are a cornerstone in the synthesis of complex molecules derived from anthracene. sioc-journal.cn These reactions are valued for their broad substrate scope and the unique, rigid structures of the resulting dianthracene products. sioc-journal.cn Such dimers, which can be considered derivatives of tetraptycene, serve as precursors that can be subsequently hydrogenated to yield saturated polycyclic systems. nih.gov

The synthesis of various anthracene derivatives often precedes the photochemical step. For example, (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide can be synthesized photochemically from its (2E,4E) isomer. chemrxiv.org Similarly, new anthracene derivatives like 3,3′-(9,10-anthracenediyl) bisacrylate (DADB) are synthesized using methods like the Heck reaction. mdpi.com The reduction of DADB's double bonds produces diethyl 9,10-anthracenedipropionate (DEADP), a compound with enhanced fluorescence, demonstrating how modifications at the 9 and 10 positions are crucial. mdpi.com

These varied anthracene derivatives can then undergo photochemical cycloaddition. mdpi.com The stereoselectivity of the [4+4] cycloaddition can be precisely controlled by organizing the anthracene moieties within metallosupramolecular assemblies. researchgate.net This templating strategy allows for unique regio- and stereoselectivity that is difficult to achieve in standard solutions. researchgate.net A series of hydroxyl- or methoxy-substituted tetraptycene derivatives have been successfully obtained through such photochemical reactions, characterized, and their self-assembly in the solid state studied. nih.gov These complex dimeric structures could then be hydrogenated to form intricate this compound-based frameworks.

Table 2: Examples of Photochemically Synthesized Anthracene Derivatives

Precursor(s)Reaction TypeProductReference
(2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamidePhotochemical Isomerization(2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide chemrxiv.org
2,6-azolium substituted anthracenes with Ag2OSupramolecular Templated [4+4] Cycloadditionanti-cyclodimer researchgate.net
Hydroxyl or methoxy-substituted anthracenesPhotochemical DimerizationHydroxyl or methoxy-substituted tetraptycenes nih.gov
Anthracenecarboxylates on a glucose scaffoldPhotocyclodimerizationStereocontrolled cyclodimers acs.org

Synthesis of Stereoisomers and Stereocontrol in Hydrogenation

The hydrogenation of anthracene to this compound can yield multiple stereoisomers due to the creation of new chiral centers. Controlling the stereochemical outcome of this reduction is a significant synthetic challenge. A reaction that preferentially forms one stereoisomer over others is known as stereoselective. egrassbcollege.ac.in, wvu.edu

The choice of catalyst and reaction conditions plays a critical role in determining the product distribution and stereoselectivity. For example, the hydrogenation of anthracene, 9-phenylanthracene (B14458) (PA), and 9,10-diphenylanthracene (B110198) (DPA) over an activated carbon catalyst at 300 °C and 5 MPa of hydrogen showed that the catalyst selectively hydrogenates the central anthracene ring. bohrium.com The reactivity decreased in the order of anthracene > PA > DPA, a trend attributed to steric hindrance and the hydrogen-accepting ability of the substrates. bohrium.com For anthracene, five different hydrogenated products were detected, indicating a lack of complete selectivity under these conditions. bohrium.com

Table 3: Hydrogenation Products of Anthracene and Derivatives over Activated Carbon bohrium.com

SubstrateMajor Product TypeNumber of Products DetectedKey Finding
AnthraceneDihydro- and Tetrahydro- derivatives5The yield of the initial dihydro- product dropped after 4 hours as further hydrogenation occurred.
9-PhenylanthraceneTetrahydro- derivative4The tetrahydro- derivative was the most abundant product.
9,10-DiphenylanthraceneTetrahydro- derivative5The tetrahydro- derivative had the highest yield.

Regioselectivity can also be influenced by steric factors imposed by ancillary ligands. In one study, the reaction of anthracene with an iron complex bearing a bulky pentamethylcyclopentadienyl (C₅Me₅) ligand resulted in a mixture of complexes of 9,10-dihydroanthracene and 1,2,3,4-tetrahydroanthracene. rsc.org However, using the less bulky cyclopentadienyl (B1206354) (C₅H₅) ligand under identical conditions yielded only the complex of 9,10-dihydroanthracene. rsc.org This demonstrates that steric bulk can direct the hydrogenation to different rings of the anthracene system.

Achieving high levels of stereocontrol often requires specifically designed chiral catalysts. Asymmetric hydrogenation using chiral Rhodium-thiourea diphosphine catalysts has been highly successful for producing enantiopure tetrahydroquinoxalines, achieving up to 99% enantiomeric excess (ee). nih.gov Similar strategies, employing chiral catalysts that can coordinate to the anthracene substrate, could provide a pathway to specific, enantiomerically pure stereoisomers of this compound. The development of such predictive models and catalyst systems is an evolving field in stereoselective synthesis. rsc.org

Stereochemical Aspects of Tetradecahydroanthracene

Isomeric Forms and Conformational Analysis

The saturation of the anthracene (B1667546) core results in a complex family of stereoisomers, the study of which is crucial for understanding the molecule's properties and reactivity.

Identification and Characterization of Stereoisomers

Tetradecahydroanthracene exists as five principal diastereomers. researchgate.netuci.edu These isomers are differentiated by the relative orientations (cis or trans) of the hydrogen atoms at the four bridgehead carbons (4a, 8a, 9a, and 10a). The IUPAC nomenclature system, including descriptors like (4aα,8aα,9aβ,10aα)-, is used to define the specific configuration of each stereoisomer. nist.govqmul.ac.uk

The identification and characterization of these isomers are primarily achieved through spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing between the isomers in solution. magritek.comnews-medical.net The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement, providing detailed information about the connectivity and stereochemistry of the molecule. researchgate.net For instance, the symmetry of an isomer can be deduced from the number of unique signals in its NMR spectrum. weebly.com

X-ray crystallography provides definitive proof of the solid-state structure of crystalline isomers. wikipedia.orgnih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be generated, revealing the exact positions of all atoms and the stereochemical relationships between them. utah.edu

Table 1: Identified Stereoisomers of this compound and Characterization Methods

Stereoisomer NameIUPAC Descriptor ExamplePrimary Characterization Methods
trans-syn-trans(4aα,8aα,9aα,10aα)-NMR Spectroscopy, X-ray Crystallography
trans-anti-transNot specifiedNMR Spectroscopy, X-ray Crystallography acs.org
cis-syn-cisNot specifiedNMR Spectroscopy, X-ray Crystallography
cis-anti-cis(4aα,8aβ,9aα,10aβ)- nist.govNMR Spectroscopy, X-ray Crystallography
cis-transNot specifiedNMR Spectroscopy, X-ray Crystallography researchgate.net

This table is generated based on available data and may not be exhaustive.

Conformational Properties and Dynamics

The stereoisomers of this compound exhibit distinct conformational preferences. The three fused cyclohexane (B81311) rings can adopt various chair and boat conformations to minimize steric strain. dkvjamnagar.edu.in The most stable conformer for a given isomer is the one that minimizes unfavorable interactions, such as 1,3-diaxial interactions. uci.edu

Conformational analysis reveals that in some isomers, all three rings can adopt a stable chair conformation. uci.edu However, in other isomers, ring strain may force one or more of the rings into a less stable boat or twist-boat conformation. The energy differences between these conformers are often small, leading to a dynamic equilibrium where the molecule rapidly interconverts between different conformations. researchgate.net Temperature-dependent NMR studies can be used to investigate these dynamic processes, as changes in temperature can affect the rate of conformational exchange and the relative populations of the conformers. researchgate.net

Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound requires careful control over the reaction conditions, a concept known as stereoselective synthesis. rsc.organu.edu.authieme.comrsc.org

Catalytic Parameters Influencing Stereochemical Outcome

The catalytic hydrogenation of anthracene is the most common method for preparing this compound. The stereochemical outcome of this reaction is highly dependent on several catalytic parameters. The choice of catalyst, support material, reaction temperature, and hydrogen pressure all play a significant role in determining the ratio of the resulting stereoisomers. nih.govresearchgate.netresearchgate.netmdpi.com

For example, studies have shown that different catalysts, such as platinum on carbon (Pt/C) or nickel on zeolite, can lead to different product distributions. researchgate.netmdpi.com The reaction conditions can be tuned to favor the formation of a particular isomer. researchgate.net For instance, the hydrogenation of anthracene on a 3 wt % Pt/C catalyst at varying temperatures (215, 245, and 280°C) and pressures (40 and 90 atm) results in a final product consisting of five conformational isomers with a total selectivity of over 99%. researchgate.net The ratio of these isomers in the final product is determined by the specific hydrogenation conditions. researchgate.net

Table 2: Influence of Catalytic Parameters on Anthracene Hydrogenation

Catalyst SystemTemperature (°C)Pressure (MPa)Key Observations on Stereoselectivity
Ni/Hβ-zeolite1006.9High conversion to octahydroanthracene, with selectivity influenced by pressure. mdpi.com
Pt/C (3 wt %)215 - 2804.0 - 9.0Produces a mixture of five perhydroanthracene isomers; the ratio is dependent on temperature and pressure. researchgate.net
Pyrite (B73398) and Aluminum Oxide375 - 4253.0Primarily yields partially hydrogenated products like 9,10-dihydroanthracene (B76342). nih.gov
Nanosized iron catalystsNot specifiedNot specifiedShow higher yields of hydrogenation products compared to commercial cobalt-molybdenum catalysts. researchgate.net

This table summarizes findings from various studies and illustrates the impact of different catalytic systems.

Control of Absolute Configuration in Chiral Derivatives

While this compound itself is achiral in most of its isomeric forms, the introduction of substituents can create chiral derivatives. The control of the absolute configuration of these chiral centers is a significant challenge in synthetic organic chemistry. researchgate.netutsunomiya-u.ac.jplibretexts.org Methods for achieving this include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor of known absolute configuration.

The determination of the absolute configuration of these chiral derivatives often relies on techniques such as X-ray crystallography of a single crystal or by using chiroptical methods like circular dichroism in combination with computational methods. frontiersin.orgsioc-journal.cn

Theoretical Studies on Stereoisomer Stability

Computational chemistry provides valuable insights into the relative stabilities of the different this compound stereoisomers. researchgate.net Molecular mechanics and quantum mechanical calculations can be used to estimate the heats of formation and strain energies of the various isomers. researchgate.net

These theoretical studies help in predicting the most stable isomer and understanding the energetic factors that govern the equilibrium between different isomers. For example, force-field calculations have been used to determine the heats of formation of the isomeric perhydroanthracenes in the gas phase at 25°C. researchgate.net These calculations can predict which isomer is thermodynamically favored. The stability of polycyclic aromatic hydrocarbons is also influenced by their aromaticity, with more stable structures having a higher number of π-electron sextets. acs.org

Table 3: Theoretically Calculated Relative Stabilities of Perhydroanthracene Isomers

IsomerCalculated Heat of Formation (kcal/mol) at 25°C (gas phase)
trans-syn-trans-57.68 researchgate.net
trans-anti-transNot specified
cis-syn-cisNot specified
cis-anti-cisNot specified
cis-trans-55.06 researchgate.net

Data from force-field calculations by Allinger and Wuesthoff (1971). researchgate.net

Reaction Mechanisms and Reactivity of Tetradecahydroanthracene

Hydrogenation Pathways from Anthracene (B1667546) to Tetradecahydroanthracene

The synthesis of this compound, also known as perhydroanthracene, is most commonly achieved through the complete hydrogenation of anthracene. ontosight.ai This process involves the catalytic addition of hydrogen across the double bonds of the aromatic rings, fundamentally altering the molecule's structure from a planar, aromatic system to a saturated, three-dimensional one. smolecule.com The reaction typically requires elevated temperatures and pressures, with the final product consisting of a mixture of stereoisomers. evitachem.comresearchgate.netnist.gov

The hydrogenation of anthracene to this compound does not occur in a single step but proceeds through a series of partially hydrogenated intermediates. mdpi.com The reaction pathway involves the sequential formation of dihydroanthracene, tetrahydroanthracene (B13747835), and octahydroanthracene. mdpi.commdpi.com

Initially, anthracene is hydrogenated to form dihydroanthracene (most commonly 9,10-dihydroanthracene) and tetrahydroanthracene (e.g., 1,2,3,4-tetrahydroanthracene). mdpi.commdpi.comnih.gov These intermediates are then further hydrogenated to yield various isomers of octahydroanthracene, which is often the major product in the initial stages of the reaction under specific conditions. mdpi.comresearchgate.netresearchgate.net The final step involves the complete saturation of the remaining aromatic ring of the octahydroanthracene molecule to produce this compound. researchgate.netresearchgate.net Studies have identified multiple isomers at each stage, including four isomers of octahydroanthracene and six isomers of this compound. mdpi.com The distribution and selectivity towards these intermediates and the final perhydroanthracene product are highly dependent on reaction conditions and the catalytic system employed. researchgate.netmdpi.com

Reaction StageKey Intermediates/ProductsDescriptionReferences
Initial HydrogenationDihydroanthracene, TetrahydroanthraceneThe first addition of hydrogen to the anthracene core. 9,10-dihydroanthracene (B76342) and 1,2,3,4-tetrahydroanthracene (B3049651) are common initial products. mdpi.commdpi.comnih.gov
Intermediate HydrogenationOctahydroanthraceneFurther hydrogenation of dihydro- and tetrahydro- intermediates leads to octahydroanthracene isomers. This is often a major, isolatable product. mdpi.comresearchgate.netresearchgate.net
Complete HydrogenationThis compound (Perhydroanthracene)Saturation of the final aromatic ring in octahydroanthracene yields a mixture of this compound stereoisomers. researchgate.netresearchgate.netresearchgate.net

The hydrogenation pathway involves several sequential steps, and the rate-determining step can vary based on the catalyst and conditions. However, in the hydrogenation of similar polycyclic aromatic hydrocarbons like phenanthrene, the conversion of the octahydrophenanthrene intermediate to the fully saturated perhydrophenanthrene is considered the rate-determining step. frontiersin.org This is often attributed to steric hindrance and competitive adsorption of the partially hydrogenated intermediates on the catalyst surface. frontiersin.org A similar phenomenon is observed in anthracene hydrogenation, where octahydroanthracene can be isolated in high yields, indicating that its further conversion to this compound is a kinetically challenging step. researchgate.netresearchgate.net The activation energies for the hydrogenation of anthracene have been calculated in specific catalytic systems; for instance, over a mixture of pyrite (B73398) and aluminum oxide, the activation energy for the forward reaction was found to be 39.4 kJ/mol. nih.gov

Catalysts are essential for the efficient hydrogenation of anthracene, as they facilitate the dissociation of hydrogen gas and its transfer to the aromatic rings. A wide variety of catalytic systems have been investigated, with transition metals like nickel, platinum, palladium, and ruthenium being particularly effective. ontosight.aievitachem.comrsc.org The choice of catalyst, support material, and reaction conditions significantly influences the reaction rate and the selectivity towards specific intermediates or the final perhydroanthracene product.

Nickel-based catalysts , such as Ni on Hβ-zeolite or NiO/SiO₂, have demonstrated high activity, achieving up to 100% anthracene conversion under optimized conditions. mdpi.comresearchgate.net The use of supercritical carbon dioxide as a solvent with a Ni/Hβ-zeolite catalyst can enhance catalytic activity by reducing mass transfer limitations and increasing the solubility of hydrogen. mdpi.comresearchgate.net

Platinum-based catalysts , like Pt on carbon (Pt/C), are effective for achieving complete hydrogenation to perhydroanthracene with high selectivity (>99%). researchgate.netresearchgate.net The ratio of the final perhydroanthracene isomers is influenced by the reaction temperature and pressure. researchgate.net

Palladium catalysts are also commonly used, often for partial hydrogenation to intermediates like 1,2,3,4-tetrahydroanthracene. evitachem.com

Bimetallic catalysts , such as Fe-Co on zeolite supports (ZSM-5, CaA), have been studied and show high conversion rates, producing mainly di- and tetrahydroanthracene. mdpi.comsemanticscholar.org

Iron-based catalysts have been shown to promote the partial hydrogenation of anthracene using in situ hydrogen produced from the water-gas shift reaction. semanticscholar.orgmdpi.com

The catalyst support can also play a crucial role. For example, zeolite supports can influence product selectivity due to their porous structure and acidic properties. mdpi.commdpi.com

Catalyst SystemSupport/SolventKey FindingsReferences
NiHβ-Zeolite / sc-CO₂Achieved 100% anthracene conversion at 100°C. High selectivity for octahydroanthracene at 7 MPa. mdpi.comresearchgate.net
Pt/CCarbonEffective for complete hydrogenation to perhydroanthracene with >99% selectivity. researchgate.netresearchgate.net
Fe-CoZSM-5 ZeoliteHigh anthracene conversion (~91%) with products consisting mainly of di- and tetrahydroanthracene. mdpi.comsemanticscholar.org
Pd-Used to obtain 1,2,3,4-tetrahydroanthracene from anthracene and a hydrogen donor (tetralin).
RuNanoparticlesSelectively hydrogenates one of the terminal rings of anthracene to yield 1,2,3,4-tetrahydroanthracene as the major product. rsc.org

Kinetic Studies and Rate-Determining Steps in Hydrogenation

Hydrogen Donor Properties and Catalytic Processes

Fully saturated polycyclic hydrocarbons like this compound can function as hydrogen donors in certain catalytic processes. smolecule.com This property is crucial in applications such as coal liquefaction, where hydrogen transfer from hydroaromatic molecules (donor solvents) to coal-derived radicals is necessary to prevent recondensation reactions and improve oil yield. uah.es

In these processes, the saturated rings of this compound can dehydrogenate, transferring hydrogen to an acceptor molecule. This ability is the reverse of the hydrogenation process used for its synthesis. The efficiency of a hydrogen donor solvent is related to its ability to provide enough hydrogen under reaction conditions. uah.es The study of hydrogenation using model compounds like tetralin (1,2,3,4-tetrahydronaphthalene) to hydrogenate anthracene demonstrates this principle, where tetralin donates hydrogen and is itself converted to naphthalene (B1677914). this compound, being a perhydrogenated molecule, represents a significant reservoir of transferable hydrogen for various hydroprocessing applications. uah.es

Oxidation Reactions and Pathways of Saturated Polycyclic Hydrocarbons

As a saturated hydrocarbon, this compound's reactivity is typical of alkanes, but its complex ring structure influences its reactions. It can undergo oxidation, particularly in the presence of strong oxidizing agents, to yield products such as ketones or carboxylic acids. evitachem.com

The mechanism of oxidation for saturated hydrocarbons often involves radical intermediates. evitachem.com For instance, the oxidation of saturated hydrocarbons like cyclohexane (B81311) by hydroxyl radicals (HO•), which can be generated photochemically, proceeds via hydrogen abstraction. muni.cz This initial step forms a carbon-centered radical on the hydrocarbon. The subsequent termination reactions, often involving oxygen, lead to the formation of alcohols or carbonyl compounds. muni.cz A similar pathway can be expected for this compound, where the abstraction of a hydrogen atom from its saturated framework would be the initiating step, followed by further reaction to introduce oxygen-containing functional groups. The oxidation of polycyclic aromatic hydrocarbons with reagents like periodic acid can lead to the formation of quinones, highlighting another potential, albeit more vigorous, oxidation pathway for the parent aromatic system. nih.gov

Mechanisms of Derivatization Reactions Involving this compound

Derivatization of this compound involves reactions that modify its structure to produce new compounds. These reactions typically exploit the C-H bonds of the saturated framework.

One common derivatization is halogenation . The mechanism for this reaction typically involves radical intermediates. evitachem.com For example, in bromination, a bromine molecule (Br₂) can be dissociated into two bromine radicals (Br•), often initiated by UV light or heat. A bromine radical then abstracts a hydrogen atom from the this compound molecule, forming a C-centered radical species and hydrogen bromide (HBr). This new hydrocarbon radical then reacts with another Br₂ molecule to form the halogenated this compound product and a new bromine radical, which continues the chain reaction. evitachem.com

Another significant derivatization process is hydrocracking . This reaction involves both hydrogenation and C-C bond cleavage, typically over a bifunctional catalyst (e.g., a metal on an acidic support like a zeolite). acs.org For instance, the hydrocracking of anthracene over a Pt/HY zeolite catalyst involves initial hydrogenation to partially saturated intermediates. These intermediates are then protonated by the Brønsted acidic sites of the zeolite support. acs.org This protonation weakens specific C-C bonds within the ring structure, facilitating ring-opening. acs.org Subsequent cracking and hydrogenation steps can break down the C₁₄ framework into smaller, valuable products like benzene (B151609), toluene, and xylene (BTX). acs.org This demonstrates a pathway to chemically transform the stable saturated rings of this compound into other useful chemicals.

Advanced Characterization Techniques in Tetradecahydroanthracene Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination in tetradecahydroanthracene research. By probing the interaction of electromagnetic radiation with the molecule, spectroscopic methods provide detailed information about the connectivity of atoms and their arrangement in three-dimensional space. americanpharmaceuticalreview.comotago.ac.nz

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic compounds, including the complex stereochemistry of this compound isomers. google.comnews-medical.net The technique provides data on the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for the differentiation of subtle structural variations among isomers. news-medical.netmagritek.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the distinct types of hydrogen atoms in a molecule. pressbooks.pub For this compound, the ¹H NMR spectrum reveals the number of unique proton environments, their neighboring protons (through signal splitting), and their relative quantities (through integration). magritek.compressbooks.pub The symmetry of a specific stereoisomer is a key determinant of its ¹H NMR spectrum; a more symmetric isomer will exhibit fewer signals than a less symmetric one. weebly.com For instance, the chemical shifts and coupling constants can help determine the cis or trans fusion of the rings. dss.go.th

Interactive Data Table: Conceptual ¹H NMR Signals for this compound Isomers

This table illustrates the theoretical relationship between isomer symmetry and the expected number of signals in a ¹H NMR spectrum. Actual spectra may be more complex.

Isomer SymmetryExpected Number of Unique Proton SignalsTypical Spectral Features
High (e.g., C₂h)Low (e.g., 6-8)Simpler spectrum with fewer overlapping multiplets.
Low (e.g., C₁)High (Potentially up to 24)Complex spectrum with many overlapping signals.
Moderate (e.g., C₂)IntermediateA moderate number of distinct signals.

Carbon-13 NMR (¹³C NMR) spectroscopy is complementary to ¹H NMR and is particularly effective for determining the molecular symmetry of this compound isomers. libretexts.org In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. news-medical.netuoi.gr Therefore, counting the number of signals directly indicates the number of non-equivalent carbon atoms. This makes it a straightforward method for distinguishing between isomers based on their symmetry. chemistryviews.org The chemical shift of each carbon provides information about its hybridization and bonding environment. libretexts.orguoi.gr

Interactive Data Table: Expected ¹³C NMR Signals Based on Isomer Symmetry

This table shows the theoretical number of carbon signals for different possible symmetries of this compound (C₁₄H₂₄).

Isomer SymmetryNumber of Unique Carbon EnvironmentsExpected Number of ¹³C NMR Signals
High (e.g., C₂h)77
Moderate (e.g., C₂)77
Low (e.g., C₁)1414
trans-anti-trans nist.govHighLow number of signals due to symmetry.
cis-cisoid-cis nih.govLowHigh number of signals due to asymmetry.

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound, confirm its elemental composition, and aid in structural elucidation through the analysis of fragmentation patterns. google.com

Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry is an advanced technique that offers exceptionally high resolution and mass accuracy. nerc.ac.uk This capability is crucial for the untargeted screening of complex mixtures like crude oil or environmental samples, where it can definitively identify the molecular formula of components. nerc.ac.ukacs.org For this compound, FTICR-MS can provide a mass measurement with sub-ppm accuracy, confirming the elemental composition as C₁₄H₂₄. nerc.ac.uk This high resolution allows it to distinguish hydrogenated four-ring polycyclic aromatic hydrocarbons (PAHs) from other compounds with similar nominal masses, such as highly alkylated three-ring PAHs, which can be a challenge for lower-resolution instruments. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hybrid technique for separating and identifying volatile and semi-volatile compounds. rsc.org In the analysis of this compound, the gas chromatograph separates the different stereoisomers from a mixture based on their differing boiling points and affinities for the GC column. evitachem.commdpi.com Each separated isomer then enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each isomer, showing the molecular ion peak (the intact molecule) and a unique pattern of fragment ions created upon ionization. nih.gov The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 192. nih.gov

Interactive Data Table: GC-MS Fragmentation Data for a this compound Isomer

Data sourced from the NIST Mass Spectrometry Data Center for a perhydroanthracene isomer. nih.gov

Featurem/z ValueDescription
Molecular Ion192Corresponds to the mass of the intact C₁₄H₂₄ molecule.
Top Peak (Base Peak)135The most abundant fragment ion.
2nd Highest Peak192The molecular ion is also a major peak.
3rd Highest Peak67Another significant fragment ion.
Ultrahigh-Resolution Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)

Vibrational spectroscopy serves as a fundamental tool for identifying functional groups and probing the molecular structure of this compound.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, FTIR is instrumental in confirming the absence of aromatic C-H and C=C bonds that characterize its parent compound, anthracene (B1667546), and verifying the presence of aliphatic C-H and C-C bonds. nih.govacs.org The technique can be performed on neat samples, often using a capillary cell. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net It involves scattering of monochromatic light from a laser source, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. nsf.gov While both techniques probe molecular vibrations, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds, making it well-suited for studying the carbon skeleton of this compound. nih.gov Analysis of the Raman spectrum of this compound, often compared to that of anthracene, reveals distinct peaks corresponding to its saturated aliphatic structure. nsf.gov

A comparison of typical vibrational frequencies for anthracene and this compound highlights the structural differences:

Interactive Data Table: Comparison of Vibrational Frequencies
Vibrational Mode Anthracene (cm⁻¹) (Approximate) This compound (cm⁻¹) (Approximate) Reference
Aromatic C-H Stretch 3100-3000 Absent acs.org
Aliphatic C-H Stretch Absent 2950-2850 acs.org
Aromatic C=C Stretch 1600-1450 Absent mdpi.com
C-C Stretch Present Present mdpi.com

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD)

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of a bulk sample. amazonaws.com The resulting diffraction pattern is a fingerprint that can be used to identify the compound and assess its purity. youtube.com For this compound, PXRD can confirm the crystalline nature of a synthesized sample. amazonaws.com

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD offers the most detailed structural information by analyzing the diffraction pattern from a single crystal. hzdr.deuhu-ciqso.esuni-ulm.de This powerful technique allows for the unambiguous determination of the molecular structure, including the specific stereochemistry of the various isomers of this compound. hzdr.de The data obtained from SC-XRD, such as unit cell dimensions and atomic coordinates, are crucial for understanding the molecule's packing in the solid state and its conformational preferences. mdpi.comuhu-ciqso.es

Electron Energy-Loss Spectroscopy (EELS) in Transmission Electron Microscopy

Electron Energy-Loss Spectroscopy (EELS) is a high-resolution analytical technique often coupled with Transmission Electron Microscopy (TEM). numberanalytics.comnumberanalytics.com It analyzes the energy distribution of electrons that have passed through a thin sample, providing information about elemental composition, chemical bonding, and electronic properties at the nanoscale. wikipedia.orgresearchgate.net

When a beam of electrons interacts with a specimen, some electrons lose energy through inelastic scattering. wikipedia.org The amount of energy lost is characteristic of the atoms and bonding environments within the sample. researchgate.net For a compound like this compound, EELS could theoretically be used to map the distribution of carbon and hydrogen and to study the electronic structure, although its application is more common for materials containing heavier elements or for analyzing fine structures in polymers and other complex materials. google.comrsc.orgnih.gov The technique can provide insights into the valence and conduction band electronic properties. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.comlibretexts.org It is particularly valuable for analyzing samples of this compound, which may contain various isomers or impurities. google.comdoi.org

In HPLC, a sample is dissolved in a solvent (the mobile phase) and pumped through a column containing a stationary phase. libretexts.org The components of the sample separate based on their differential interactions with the stationary and mobile phases. libretexts.org For this compound, a non-polar compound, reversed-phase HPLC with a C18 column is a common approach. researchgate.net The separated components are then detected, often by a UV detector or a mass spectrometer, to generate a chromatogram. The retention time, the time it takes for a component to pass through the column, is a key parameter for identification. researchgate.net HPLC is essential for assessing the purity of this compound and for isolating specific isomers for further study. google.comdoi.org

Interactive Data Table: HPLC in Analysis

Parameter Description Relevance to this compound Reference
Stationary Phase The solid material in the column that interacts with the sample components. Typically a non-polar material like C18 for reversed-phase chromatography. researchgate.net
Mobile Phase The solvent that carries the sample through the column. A polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. researchgate.net
Retention Time The time it takes for a compound to elute from the column. Used to identify different isomers of this compound and impurities. researchgate.net

| Detector | The device that measures the components as they elute. | UV detectors or mass spectrometers are commonly used. | researchgate.net |

Advanced Analytical Approaches for Conformational Analysis

The conformational flexibility of this compound, with its multiple chiral centers and fused ring system, presents a significant challenge for structural elucidation. algoreducation.com Conformational analysis aims to understand the different spatial arrangements (conformers) a molecule can adopt through rotation around single bonds and the relative energies of these conformers. ic.ac.uklibretexts.org

Advanced computational methods, often used in conjunction with experimental data from techniques like NMR spectroscopy, are crucial for exploring the conformational landscape of this compound. algoreducation.comnih.gov Molecular modeling and computational chemistry can predict the stability of different conformations. algoreducation.com For instance, density functional theory (DFT) calculations can be employed to optimize the geometries of various isomers and determine their relative energies. comporgchem.com These theoretical approaches, when validated by experimental data, provide a powerful means to understand the complex structure-property relationships of this compound.

Computational Chemistry Approaches to Tetradecahydroanthracene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is a versatile tool for calculating a wide range of molecular properties with a good balance between accuracy and computational cost. mdpi.commdpi.com

DFT calculations are instrumental in determining the relative stabilities of the various stereoisomers of tetradecahydroanthracene. researchgate.net The fully saturated, three-ring structure of this compound can exist in five distinct diastereomeric forms, arising from the cis or trans fusion of the cyclohexane (B81311) rings. uci.edu

Table 1: Illustrative DFT-Calculated Properties for Isomer Stability Analysis

This compound IsomerKey Structural FeatureCalculated Relative Energy (Illustrative)Primary Source of Strain
trans-syn-transAll-chair conformation0.0 kJ/mol (Reference)Minimal strain
cis-anti-cisCentral ring boat/twist-boat+23 kJ/molGauche-butane interactions, ring strain
trans-anti-transTwist-boat conformationsHigher energySignificant steric and torsional strain
cis-syn-cisTwo cis-fused junctions+5.4 kcal/mol (~22.6 kJ/mol)Gauche-butane interactions at both junctions

Note: The energy values are illustrative, based on principles of conformational analysis and data from related systems, to demonstrate the application of DFT in ranking isomer stability.

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. github.io For a reaction involving this compound, such as catalytic dehydrogenation or isomerization, DFT can be used to calculate the activation energy (the energy barrier that must be overcome) for each potential pathway. researchgate.netresearchgate.net

The process involves locating the saddle point on the potential energy surface that corresponds to the transition state. github.io By comparing the activation energies of different possible routes, chemists can predict the most likely reaction mechanism. sumitomo-chem.co.jp For example, in a hypothetical reaction, DFT could distinguish between a stepwise and a concerted mechanism by calculating the energies of all intermediates and transition states. mdpi.com Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are employed to find the transition structure between given reactants and products. github.io

Calculation of Molecular Stability and Energetics

Molecular Dynamics Simulations and Conformational Space Exploration

While DFT is excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.com

For a flexible molecule like this compound, with its multiple cyclohexane rings, MD simulations can explore the vast conformational space. cresset-group.com This includes observing transitions between different chair, boat, and twist-boat conformations of the rings and how these motions are coupled across the fused ring system. uci.edu By running simulations, often for nanoseconds or longer, researchers can identify the most populated (lowest energy) conformational states and understand the energy barriers between them. cresset-group.commdpi.com This dynamic picture is crucial for understanding how the molecule might interact with other molecules or surfaces. Accelerated MD methods can be employed to explore a wider conformational space in a computationally feasible amount of time. biorxiv.org

Quantum Chemical Calculations in Structural and Electronic Studies

Quantum chemical calculations, including both DFT and other ab initio methods, provide fundamental insights into the structural and electronic properties of this compound. sciencepublishinggroup.comnih.gov

Structurally, these calculations can predict geometric parameters like bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com These calculated structures can be compared with experimental data, for example from X-ray crystallography, to validate the computational model.

Electronically, quantum chemistry describes the distribution of electrons within the molecule. nih.gov Key properties that can be calculated include:

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability and the energy required for electronic excitation. nitsikkim.ac.in

Atomic Charges: These calculations determine the partial charge on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com

Electrostatic Potential: This maps the electrostatic potential onto the electron density surface, visually identifying regions that are likely to engage in electrostatic interactions.

These electronic properties are fundamental to predicting how this compound and its derivatives will behave in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity. frontiersin.orgfrontiersin.org In drug discovery, QSAR models are used to predict the activity of new, untested compounds and to prioritize which molecules to synthesize and test, saving time and resources. frontiersin.org

The this compound core has been identified as a Murcko scaffold in cheminformatics analyses. These studies have found that drugs containing this scaffold displayed potent activity in certain cancer models, suggesting it can be a valuable starting point for designing new therapeutic agents. By analyzing a large dataset of compounds, QSAR models can be built that correlate molecular descriptors (numerical representations of a molecule's properties) with a biological endpoint, such as the potency of a drug. researchgate.net Once validated, these models can be used in virtual screening campaigns to identify new compounds with potentially high activity based on novel chemical scaffolds. nih.gov

Table 2: Conceptual Workflow of QSAR for Scaffold Optimization

StepDescriptionExample related to this compound
1. Data CollectionGather a dataset of molecules with known biological activity (e.g., IC₅₀ values).Collect data for a series of compounds, some containing the this compound scaffold, tested against a cancer cell line.
2. Descriptor CalculationCalculate numerical descriptors (e.g., physicochemical, topological, electronic) for each molecule.For each molecule, calculate descriptors like molecular weight, logP, number of rotatable bonds, and DFT-derived HOMO energy.
3. Model BuildingUse machine learning or statistical methods (e.g., PLS, Random Forest) to create a mathematical model linking descriptors to activity. researchgate.netnih.govDevelop an equation: Activity = f(descriptor1, descriptor2, ...).
4. ValidationRigorously test the model's predictive power using internal (cross-validation) and external test sets. nih.govUse the model to predict the activity of a subset of compounds not used in training and compare with experimental values.
5. Scaffold OptimizationUse the validated model to predict the activity of a virtual library of new compounds based on the promising scaffold. nih.govDesign new virtual molecules by modifying the this compound scaffold and use the model to select the most promising candidates for synthesis.

Data Management and Open Science Practices in Computational Chemistry Research

The vast amount of data generated by computational chemistry studies necessitates robust data management practices and a move towards Open Science. oscars-project.eu The goal is to make research data FAIR: Findable, Accessible, Interoperable, and Reusable. durham.ac.uk

For research on this compound, this means that the outputs of DFT calculations, MD simulations, and QSAR models should be curated and shared. cdnsciencepub.com This includes input files, optimized geometries, calculated energies, and the full details of the computational methods used.

Specialized data repositories, such as ioChem-BD, have been developed to manage, store, and publish computational chemistry datasets. oscars-project.eu These platforms allow researchers to deposit their data in a standardized way, often assigning a persistent identifier like a DOI (Digital Object Identifier) to make the dataset easily findable and citable. cmu.edu Adhering to FAIR principles ensures that computational results are transparent, reproducible, and can be reused by the wider scientific community to build upon previous work, accelerating the pace of discovery. cdnsciencepub.comcecam.org

Research Applications and Significance in Advanced Materials and Catalysis

Tetradecahydroanthracene as a Model Compound in Fundamental Studies

This compound, a fully saturated derivative of anthracene (B1667546), serves as a crucial model compound in various fundamental scientific investigations. smolecule.com Its well-defined, non-polar, and saturated polycyclic structure provides a simplified yet relevant system for studying the complex behaviors of larger, more intricate molecules.

Studies of Saturated Polycyclic Aromatic Hydrocarbons (PAHs)

In the realm of environmental science and geochemistry, understanding the fate and transport of saturated polycyclic aromatic hydrocarbons (PAHs) is of significant interest. While unsaturated PAHs are widely studied due to their carcinogenic and mutagenic properties, their saturated counterparts are also prevalent in fossil fuels and contaminated sites. nih.govwikipedia.org this compound is utilized as a representative model for these saturated PAHs. smolecule.com Researchers can investigate its physical and chemical properties, such as solubility, sorption behavior in different environmental matrices, and susceptibility to degradation processes. pjoes.com These fundamental studies provide valuable data for developing models that predict the environmental behavior of complex mixtures of saturated PAHs.

Research in Organic Liquid Hydrogen Carrier Systems

The pursuit of safe and efficient hydrogen storage is a critical challenge in the development of a hydrogen-based economy. Organic liquid hydrogen carrier (LOHC) systems present a promising solution, wherein hydrogen is chemically bound to an organic molecule for transport and storage at ambient conditions. mdpi.comresearchgate.net this compound, as the hydrogenated form of anthracene, is a key component in a potential LOHC system. smolecule.com By studying the properties of this compound, such as its thermal stability, viscosity, and hydrogen storage capacity, researchers can assess the feasibility and performance of anthracene-based LOHC systems. mdpi.comhorizon-europe.gouv.fr Its characteristics are compared against other LOHC candidates to identify the most promising materials for practical applications. mdpi.com

Role in Catalysis Research and Development

The reversible hydrogenation and dehydrogenation of aromatic compounds are central to many industrial processes, including hydrogen storage and the upgrading of heavy oils. This compound plays a pivotal role in advancing catalysis research in these areas.

Design and Optimization of Heterogeneous and Homogeneous Catalytic Processes

The development of efficient catalysts is paramount for the economic viability of hydrogenation and dehydrogenation processes. hte-company.com this compound is employed as a substrate in the testing and optimization of both heterogeneous and homogeneous catalysts. rsc.orgnih.gov

Heterogeneous Catalysis: In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. Researchers use the dehydrogenation of this compound to evaluate the performance of various solid catalysts, such as metals supported on alumina (B75360) or silica (B1680970). mdpi.com Factors like catalyst composition, particle size, and support material are systematically varied to enhance catalytic activity, stability, and resistance to deactivation. shokubai.orgnih.gov

Homogeneous Catalysis: Here, the catalyst and reactants are in the same phase. The hydrogenation of anthracene to this compound is used to screen and optimize soluble transition metal complexes as catalysts. frontiersin.org The influence of ligands and the metal center on catalytic performance is a key area of investigation. frontiersin.org

Below is a table summarizing typical catalysts and conditions studied for the hydrogenation/dehydrogenation of the anthracene/tetradecahydroanthracene system.

ReactionCatalyst TypeCatalyst ExampleSupport/SolventTemperature (°C)Pressure (MPa)Reference
HydrogenationHeterogeneousNi-Mo/γ-Al₂O₃-345–40510–18 researchgate.net
DehydrogenationHeterogeneousPt/Al₂O₃-200-400< 1 horizon-europe.gouv.frshokubai.org
HydrogenationHomogeneousIn(III) or Re(I) complexesVarious organic solventsVariesVaries frontiersin.org

This compound-Based Polymers and Materials Research

The saturated hydrocarbon structure of this compound provides a foundation for creating polymers with enhanced stability. evitachem.com This has led to its use as a precursor in the synthesis of a variety of polymers. evitachem.com

Exploration as Alternatives to Conventional Polymer Precursors (e.g., Bisphenol A)

A significant area of research focuses on this compound (TDHA)-based polymers as substitutes for those derived from bisphenol A (BPA). google.com Concerns over the potential health effects of BPA, an endocrine-disrupting chemical, have driven the search for safer alternatives, particularly in products like food and beverage containers and medical devices. google.comeu-parc.euchemtrust.org

From a materials standpoint, TDHA-containing polymers exhibit several desirable properties, including hydrolytic stability, UV light stability, heat resistance, and chemical resistance. google.com Theoretical calculations suggest that TDHA-based polycarbonates would be more hydrolytically stable than their BPA-based counterparts, leading to less monomer leaching. google.com These polymers can also be formulated for impact resistance, high flexibility, and excellent adhesion. google.com

Property of TDHA-based PolymersAdvantage over BPA-based PolymersReference
Toxicity Believed to have lower toxicity due to the nature of its monomers. google.com
Hydrolytic Stability Predicted to be more stable, resulting in reduced monomer leaching. google.com
UV Stability Exhibits stability towards UV light. google.com
Heat Resistance Shows resistance to heat. google.com
Chemical Resistance Demonstrates chemical resistance. google.com

Development of Advanced Functional Materials

The unique structure of this compound makes it a building block for advanced functional materials. acs.org For example, TDHA-moieties can be incorporated into various polymer classes, such as epoxies and polyols. google.com TDHA-9,10-diol diglycidyl ether, when cured with an amine, can form coating materials. google.com In one example, a solution of TDHA-9,10-diol diglycidyl ether, diluted with solvents and mixed with triethylene tetraamine, was sprayed onto tin-coated steel plates and cured by heating to create a coating. google.com

Furthermore, polyols containing TDHA-moieties can be used to create materials like polyurethanes. google.com For instance, hydroxyl-terminated polyols with the TDHA moiety can be cross-linked with reagents like methylene-bis(4-cyclohexylisocyanate) to produce polymeric articles. google.com The development of such materials is crucial for creating tailored designs with optimized functions. acs.org

Chemical Intermediates in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. evitachem.comsmolecule.com Its saturated structure can be a starting point for various chemical transformations. evitachem.com For example, it can undergo halogenation and oxidation reactions. evitachem.com Organometallic and organosilane reagents are often used as intermediates in organic synthesis due to their reactivity. thermofisher.com

The concept of "diverted total synthesis," where a late-stage synthetic intermediate is used to create a range of non-natural complex molecules, highlights the importance of scaffolds like this compound. nih.gov This approach allows for the creation of novel compounds that might be otherwise difficult to access. nih.gov

Application as Petroleum Model Compounds in Analytical Method Development

In the field of analytical chemistry, particularly in the study of petroleum, this compound is utilized as a model compound. nationalmaglab.org The molecular characterization of hydrocarbons in petroleum is a complex task, often requiring the use of techniques like gas chromatography (GC) and mass spectrometry (MS). mdpi.com Model compounds are essential for developing and validating these analytical methods. mdpi.com

This compound and other model compounds that mimic the heavy hydrocarbons in petroleum are used to understand their chemical structures and behaviors. chemrxiv.org For instance, in the development of laser desorption atmospheric pressure photochemical ionization mass spectrometry, this compound was one of the petroleum model compounds used for ion source optimization and characterization. nationalmaglab.org Analytical chemistry plays a crucial role in characterizing the composition of petroleum and its products, aiding in the development of new fuels and lubricants. iitk.ac.in

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol

The complete hydrogenation of anthracene (B1667546) to tetradecahydroanthracene (also known as perhydroanthracene) yields a complex mixture of stereoisomers. There are five main conformational isomers resulting from the different fusion patterns (cis or trans) of the three cyclohexane (B81311) rings. researchgate.net A primary challenge and a significant area for future research is the development of synthetic methods that can selectively produce a single, desired stereoisomer.

Current methods, often employing heterogeneous catalysts like platinum on carbon (Pt/C), can achieve high selectivity for the mixture of perhydroanthracene isomers over partially hydrogenated products. researchgate.net However, the ratio of the final isomers is highly dependent on reaction conditions such as temperature and pressure. researchgate.net This lack of precise control limits the ability to study the properties of individual isomers and harness them for specific applications.

Future research will likely focus on the design of novel catalysts and synthetic routes to achieve high stereoselectivity. This could involve:

Chiral Catalysts: Employing chiral transition metal complexes or organocatalysts to influence the stereochemical outcome of the hydrogenation.

Substrate-Directing Groups: Modifying the anthracene starting material with directing groups that guide the approach of hydrogen to the catalyst surface in a specific orientation.

Stepwise Hydrogenation: Developing multi-step procedures where the stereochemistry of each ring saturation is controlled sequentially. For instance, reports on the synthesis of specific isomers like trans-anti-trans-perhydroanthracene and cis,trans-perhydroanthracene demonstrate that the choice of catalyst and conditions is crucial for the stereochemical outcome. ontosight.aiacs.org

Achieving mastery over the stereoselective synthesis will be a critical step, enabling the production of isomerically pure this compound for advanced materials and catalytic studies.

Advanced Computational Modeling of Reaction Dynamics and Properties

Computational chemistry offers powerful tools to complement experimental research on this compound. Future work in this area will move beyond basic conformational analysis to provide detailed insights into reaction dynamics and isomer-specific properties.

Advanced computational modeling can be pivotal in several areas:

Isomer Stability and Properties: Using high-level Density Functional Theory (DFT) calculations, researchers can accurately predict the relative thermodynamic stabilities of the different this compound isomers. nih.govjjeci.net These calculations can also determine key electronic and structural properties for each isomer, helping to explain differences in reactivity observed experimentally.

Reaction Pathway Analysis: DFT can be used to map the potential energy surfaces for both the hydrogenation of anthracene and the dehydrogenation of this compound. researchtrends.net This allows for the identification of transition states and intermediates, providing a mechanistic understanding of how different catalysts and reaction conditions favor certain isomeric products.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound molecules, including their conformational changes and interactions with solvents or catalyst surfaces. nih.govfrontiersin.org Simulating the dehydrogenation process, for example, can reveal how different isomers approach and interact with a catalyst, explaining variations in their hydrogen release rates. mdpi.com

These computational approaches will be invaluable for the rational design of catalysts and for predicting the behavior of this compound in various applications, thereby accelerating experimental discovery.

Exploration of New Catalytic Applications Beyond Hydrogenation

While the synthesis of this compound is achieved through hydrogenation, its most promising future application lies in the reverse reaction: catalytic dehydrogenation. This positions this compound as a potential Liquid Organic Hydrogen Carrier (LOHC).

LOHC systems are considered a key technology for the safe and efficient storage and transport of hydrogen. mdpi.commdpi.comnih.gov The cycle involves the catalytic hydrogenation of an aromatic compound (like anthracene) to store hydrogen, and then the catalytic dehydrogenation of the resulting saturated compound (this compound) to release hydrogen on demand. mdpi.com

Future research in this domain will concentrate on:

Developing High-Performance Dehydrogenation Catalysts: The efficiency of hydrogen release is a critical bottleneck for LOHC technology. Research is needed to develop robust, selective, and cost-effective catalysts for the dehydrogenation of this compound. Studies have investigated platinum and palladium catalysts, but there is significant room for improvement in terms of activity, stability, and resistance to coking. rsc.orgsioc-journal.cnrsc.org

Investigating Isomer-Specific Dehydrogenation: Research has shown that the different stereoisomers of perhydroanthracene exhibit different reactivities during dehydrogenation. researchgate.net A systematic study of the dehydrogenation kinetics of each pure isomer is needed to identify the most efficient one for a LOHC system. This knowledge, combined with stereoselective synthesis, could lead to a highly optimized hydrogen storage cycle.

Reactor and Process Engineering: Beyond the catalyst itself, the design of efficient reactor systems for both the hydrogenation and dehydrogenation steps is crucial for the practical implementation of a this compound-based LOHC system.

The table below summarizes the performance of select catalysts used in the hydrogenation of anthracene, a critical step in the LOHC cycle.

CatalystConditionsAnthracene Conversion (%)Perhydroanthracene Selectivity (%)Reference
PdZn Alloy200 °C, 1 MPa10084.77 (sym-OHA) mdpi.com
Pt/C (3 wt%)215-280 °C, 40-90 atm->99 (as a mix of 5 isomers) researchgate.net
Ni on KieselguhrHigh Pressure-High (forms mixture of isomers) researchgate.net
Raney Ni-Al Alloy80 °C, 24 h (in water)-97 uou.ac.in

Integration of this compound into Multi-component Systems and Hybrid Materials

The rigid, three-dimensional structure of the perhydroanthracene framework makes it an attractive building block for the construction of complex molecular systems and advanced materials.

Emerging research avenues include:

Molecular Switches and Machines: The cis-anti-cis isomer of perhydroanthracene can undergo a conformational "ring-flip." By functionalizing the perhydroanthracene core with receptor and effector units (like bipyridyl and pyrene (B120774) groups), researchers have created "molecular tweezers" that can be switched between open and closed states by an external stimulus like the coordination of a metal ion. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This conformational change can be used to control fluorescence or guest binding, forming the basis of a molecular switch. semanticscholar.org

Novel Polymers: The perhydroanthracene unit can be incorporated into the backbone of polymers to create materials with rigid structures and potentially high thermal stability. researchgate.netdss.go.th Functionalized ladder polymers containing perhydroanthracene-like structures have been synthesized, which are microporous and desirable for separation applications. researchgate.net Future work could explore polymers functionalized with perhydroanthracene side-chains, analogous to anthracene-functionalized polymers, to create materials with tunable properties. researchgate.net

Hybrid Materials and MOFs: this compound could be incorporated into hybrid materials, for example, by acting as a guest molecule within the pores of Metal-Organic Frameworks (MOFs). prometheanparticles.co.ukwikipedia.org MOFs could potentially be designed to selectively adsorb certain stereoisomers or to act as highly effective, nanoconfined catalysts for the dehydrogenation reaction. cqvip.comrsc.orgnih.gov While direct examples are still emerging, the synthesis of catalysts on hybrid supports like CoOX-CeO2 derived from MOFs for dehydrogenation reactions highlights a promising path forward. bohrium.com

Systematic Review and Meta-analysis of Existing Research on this compound

As the body of literature on this compound and its applications grows, there will be an increasing need for a systematic review and meta-analysis of the existing research. Such a study would serve to consolidate current knowledge, identify consensus findings, and highlight areas where research is lacking or results are contradictory.

A systematic review would methodically collate and synthesize data from all relevant published studies to address specific questions, such as:

What is the reported range of thermodynamic properties (e.g., enthalpy of formation) for each stereoisomer?

How does catalyst composition (e.g., metal, support, particle size) quantitatively affect the selectivity and rate of hydrogenation and dehydrogenation reactions?

What are the consistencies and discrepancies in the reported performance of this compound-based LOHC systems under various operating conditions?

By statistically pooling data from multiple studies in a meta-analysis, researchers could derive more robust estimates of catalyst performance or physical properties than are possible from any single study. This would provide a solid, evidence-based foundation to guide future research efforts, preventing duplication and ensuring that new investigations are targeted at the most critical knowledge gaps.

Q & A

Basic: What are the standard methods for synthesizing tetradecahydroanthracene, and what reaction conditions optimize yield?

This compound is typically synthesized via catalytic hydrogenation of anthracene. A validated method involves using DUT-5-CoH (0.2 mol% Co catalyst) at 150°C for 48 hours , achieving a 60% yield . Alternative approaches employ 5PtY catalysts (platinum-loaded Y zeolite) at milder temperatures (e.g., 200°C), which favor full hydrogenation to this compound over partial hydrogenation products. Key parameters include catalyst loading, hydrogen pressure, and reaction duration, with platinum-based catalysts showing higher hydrogenation efficiency compared to palladium (5PdY) .

Basic: How is the stereochemistry of this compound determined, and what analytical techniques validate its structure?

The stereochemistry of this compound is defined by IUPAC nomenclature, with two diastereomers distinguished by stereodescriptors (4aR,8aR,9aR,10aS) and (4aR,8aR,9aS,10aS) . Structural validation relies on 1H NMR (e.g., δ 0.8–1.65 ppm for 24 hydrogens) and GC-MS (m/z 192.3 [M+]) to confirm molecular weight and hydrogenation extent . Advanced techniques like 13C NMR and X-ray crystallography are recommended for resolving stereochemical ambiguities.

Advanced: How do different catalysts (Pt vs. Pd) affect the hydrogenation pathway and product distribution of anthracene derivatives?

Catalyst selection critically influences hydrogenation pathways:

  • 5PtY catalysts promote full hydrogenation, yielding this compound (7 H₂ molecules added to anthracene).
  • 5PdY favors partial hydrogenation, producing octahydroanthracene (4 H₂ molecules added) as the dominant product .
    This divergence arises from differences in metal electronegativity and active-site accessibility. Researchers must tailor catalyst choice to target specific saturation levels.

Advanced: What thermodynamic data are critical for understanding the stability and reactivity of this compound?

Key thermodynamic parameters include:

  • Enthalpy of hydrogenation : Determined via equilibrium studies (e.g., Frye, 1962) to assess energy changes during saturation .
  • Heat capacity and phase-change data : Available from NIST’s Standard Reference Database for modeling reaction kinetics and stability under varying temperatures .
    These datasets are essential for predicting decomposition pathways and optimizing storage conditions.

Advanced: How can discrepancies in hydrogenation product yields be analyzed when using varying catalytic systems?

Discrepancies often stem from:

  • Catalyst activity : Pt’s higher electronegativity enhances H₂ dissociation, enabling deeper hydrogenation compared to Pd .
  • Reaction time and temperature : Prolonged durations (e.g., 48 hours) favor complete saturation .
    Methodological validation should include control experiments (e.g., blank reactions without catalysts) and reproducibility tests across multiple batches.

Advanced: What advanced spectroscopic methods are employed to resolve structural ambiguities in highly saturated polycyclic compounds?

  • 2D NMR (e.g., HSQC, HMBC): Resolves overlapping signals in crowded spectra, particularly for diastereomers.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <5 ppm mass accuracy.
  • IR spectroscopy : Identifies residual unsaturated bonds in partially hydrogenated byproducts .

Methodological: How to design experiments to assess the reproducibility of this compound synthesis under different catalytic conditions?

  • Step 1 : Standardize catalyst activation (e.g., calcination, reduction protocols).
  • Step 2 : Use ANOVA to compare yields across triplicate runs under identical conditions (temperature, pressure, catalyst loading).
  • Step 3 : Characterize products via GC-MS and NMR to quantify purity and stereochemical consistency .

Analytical: What challenges exist in quantifying this compound in complex mixtures, and how are they addressed?

Challenges include:

  • Co-elution with isomers : Resolved via GC×GC-TOF/MS or HPLC with chiral columns .
  • Low volatility : Derivatization (e.g., silylation) enhances detectability in GC-based methods.
  • Matrix effects : Use internal standards (e.g., deuterated analogs) for accurate quantification in biological or environmental samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.